molecular formula C5H10Cl2N2OS B2590690 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride CAS No. 2375273-76-8

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride

Cat. No.: B2590690
CAS No.: 2375273-76-8
M. Wt: 217.11
InChI Key: GAFOICFIKLBOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds containing a thiazole ring Thiazole rings are known for their significant role in medicinal chemistry due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

The 2-aminothiazole scaffold in EN300-7437754 is a characteristic structure in drug development due to its several biological activities . It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 2-aminothiazole-based compounds can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of 2-aminothiazole being studied.

Cellular Effects

EN300-7437754 can have various effects on different types of cells and cellular processes. For instance, some 2-aminothiazole derivatives have shown cytotoxic effects against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of EN300-7437754 involves its interactions with various biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific context and the other molecules present.

Temporal Effects in Laboratory Settings

The effects of EN300-7437754 can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific information on the temporal effects of EN300-7437754 is not currently available.

Dosage Effects in Animal Models

The effects of EN300-7437754 can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific information on the dosage effects of EN300-7437754 in animal models is not currently available.

Metabolic Pathways

EN300-7437754 may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels . Specific information on the metabolic pathways involving EN300-7437754 is not currently available.

Transport and Distribution

EN300-7437754 can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . Specific information on the transport and distribution of EN300-7437754 is not currently available.

Subcellular Localization

The subcellular localization of EN300-7437754 and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific information on the subcellular localization of EN300-7437754 is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride typically involves the reaction of 2-amino-5-bromothiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: It has shown promise as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: A simpler analog with similar biological activities.

    2-Amino-4-methylthiazole: Another analog with a methyl group at the 4-position, showing different pharmacokinetic properties.

    2-Amino-5-bromothiazole: A brominated derivative used as an intermediate in the synthesis of more complex thiazole compounds.

Uniqueness

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is unique due to its specific structure, which combines the thiazole ring with an ethanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFOICFIKLBOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375273-76-8
Record name 2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.